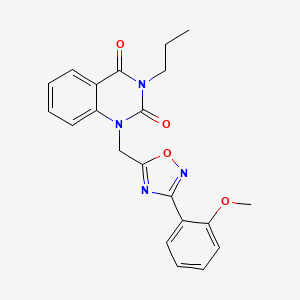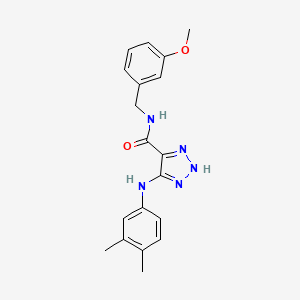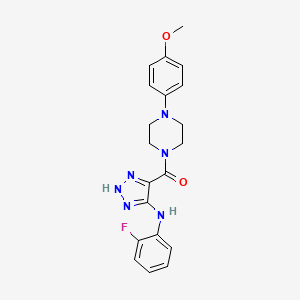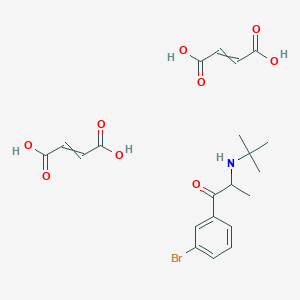![molecular formula C21H22N4O2S B14103066 4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14103066.png)
4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a thieno[2,3-d]pyrimidine ring system, which contributes to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thieno[2,3-d]pyrimidine ring can be constructed through cyclization reactions involving appropriate thiophene and pyrimidine precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thieno[2,3-d]pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups onto the indole or thieno[2,3-d]pyrimidine rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thieno[2,3-d]pyrimidine ring can interact with nucleic acids and proteins, affecting gene expression and protein function . These interactions can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, known for its role in plant growth and development.
Thiophene derivatives: Compounds with a thiophene ring, used in medicinal chemistry and material science.
Pyrimidine derivatives: Molecules with a pyrimidine ring, widely used in pharmaceuticals and agrochemicals.
Uniqueness
4-hydroxy-5-methyl-N-[1-(3-methylbutyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide is unique due to its combination of indole, thieno[2,3-d]pyrimidine, and carboxamide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C21H22N4O2S |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
5-methyl-N-[1-(3-methylbutyl)indol-4-yl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H22N4O2S/c1-12(2)7-9-25-10-8-14-15(5-4-6-16(14)25)24-20(27)18-13(3)17-19(26)22-11-23-21(17)28-18/h4-6,8,10-12H,7,9H2,1-3H3,(H,24,27)(H,22,23,26) |
Clé InChI |
UJYRAIUSJHWAOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)NC3=C4C=CN(C4=CC=C3)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14102983.png)





![1-(3,4-Dimethoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103022.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103027.png)

![2-bromo-4H-thieno[3,2-b]pyrrole](/img/structure/B14103045.png)
![N-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103046.png)
![1-(4-Fluorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103053.png)
![3-(3-fluorophenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14103054.png)
![1-(3-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103070.png)
